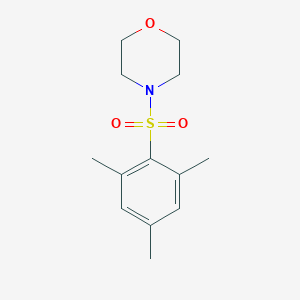![molecular formula C13H18ClNO3S B225172 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in insulin signaling and glucose metabolism. In
作用机制
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a potent and selective inhibitor of this compound. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates, including the insulin receptor and insulin receptor substrate-1. This leads to increased insulin signaling and improved glucose metabolism.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, treatment with this compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It also reduces body weight and adiposity, possibly by increasing energy expenditure. However, the effects of this compound on other physiological systems are not well understood.
实验室实验的优点和局限性
One major advantage of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is its selectivity for this compound. This allows researchers to study the specific role of this enzyme in insulin signaling and glucose metabolism without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals or cells. It also has a short half-life in vivo, which may limit its effectiveness in chronic studies.
未来方向
There are several future directions for research on 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the long-term effects of this compound inhibition on glucose metabolism and other physiological systems. Additionally, this compound could be used as a tool to study the role of this compound in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more soluble and stable forms of this compound could improve its utility in lab experiments.
合成方法
The synthesis of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves several steps. The starting material is 4-chloro-2-nitrophenol, which is converted to the corresponding amine via reduction with sodium dithionite. The amine is then reacted with 2-methylpiperidine and sulfur dioxide to yield the sulfonamide intermediate. Finally, the sulfonamide is treated with methyl iodide to produce the desired product.
科学研究应用
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. This compound is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Therefore, this compound has been used as a tool compound to study the role of this compound in these diseases.
属性
分子式 |
C13H18ClNO3S |
|---|---|
分子量 |
303.81 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI 键 |
RKGLIKBMZZAXSU-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)

